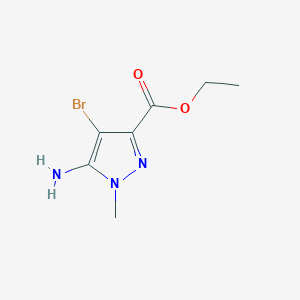

ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate

CAS No.: 1174305-82-8

Cat. No.: VC3241294

Molecular Formula: C7H10BrN3O2

Molecular Weight: 248.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1174305-82-8 |

|---|---|

| Molecular Formula | C7H10BrN3O2 |

| Molecular Weight | 248.08 g/mol |

| IUPAC Name | ethyl 5-amino-4-bromo-1-methylpyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C7H10BrN3O2/c1-3-13-7(12)5-4(8)6(9)11(2)10-5/h3,9H2,1-2H3 |

| Standard InChI Key | NSSBDZHCWARRIN-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=NN(C(=C1Br)N)C |

| Canonical SMILES | CCOC(=O)C1=NN(C(=C1Br)N)C |

Introduction

Ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic organic compound belonging to the pyrazole family. It is characterized by its molecular formula C7H10BrN3O2 and a molecular weight of 248.08 g/mol . This compound is notable for its unique structure, which includes an ethyl ester group, an amino group, a bromine atom, and a methyl group attached to a pyrazole ring.

Synthesis

The synthesis of ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. These processes often start with simpler pyrazole derivatives and involve substitution reactions to introduce the bromine and amino groups.

Applications

Ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate has potential applications in medicinal chemistry due to its biological activity. It is studied for its antimicrobial and anticancer properties, with mechanisms believed to involve enzyme inhibition. The compound's unique structure allows it to interact with biological targets, making it a candidate for drug development.

Safety and Handling

Ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate requires careful handling due to its potential hazards:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) .

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (If in eyes: Rinse cautiously with water for several minutes) .

Research Findings

Research on ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate focuses on its biological activities and potential therapeutic applications. The compound's ability to inhibit specific enzymes or receptors makes it a promising candidate for further investigation in drug development.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| Ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate | C7H10BrN3O2 | 248.08 g/mol | Contains bromine and amino groups |

| Ethyl 5-amino-3-bromo-1-methyl-1H-pyrazole-4-carboxylate | C7H10BrN3O2 | 248.08 g/mol | Different positioning of bromine and amino groups |

| Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate | C7H9BrN2O2 | 233.06 g/mol | Lacks amino group |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume